Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate
Description
This compound is an azo dye derivative featuring a nitro-thiazolyl group, an acetylamino substituent, and a beta-alaninate ester. Azo compounds are widely studied for their applications in dyes, pharmaceuticals, and biochemical research. The nitro-thiazolyl moiety in this compound is structurally analogous to carcinogenic nitro-furan derivatives (e.g., FANFT), raising interest in its metabolic and toxicological profile .
Properties
CAS No. |
82463-26-1 |
|---|---|
Molecular Formula |
C16H18N6O5S |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 3-[5-acetamido-2-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanoate |
InChI |
InChI=1S/C16H18N6O5S/c1-9-6-13(20-21-16-18-8-14(28-16)22(25)26)12(19-10(2)23)7-11(9)17-5-4-15(24)27-3/h6-8,17H,4-5H2,1-3H3,(H,19,23) |
InChI Key |
OZOIMARDLZLAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NCCC(=O)OC)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino-5-nitrothiazole, followed by coupling with an appropriate aromatic amine to form the azo compound. The final step involves the esterification of the resulting azo compound with beta-alanine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives containing the thiazole moiety have shown effective antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of a nitro group in the compound enhances its electron-withdrawing capacity, which is crucial for increasing the compound's reactivity and biological efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific kinases involved in tumorigenesis. The incorporation of thiazole and azo groups can influence cell signaling pathways, making it a candidate for further investigation in cancer therapeutics .
Therapeutic Applications
Drug Development
The structural components of methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate may serve as scaffolds for developing new drugs. Its ability to interact with biological targets makes it a subject of interest in the synthesis of novel therapeutic agents aimed at treating infections and cancer .
Dye Chemistry
This compound is also relevant in the field of dye chemistry due to its azo linkage, which is known for producing vivid colors. Azo compounds are widely used as dyes in textiles and other materials. The stability and colorfastness of such dyes can be enhanced by modifying their chemical structure, which includes incorporating various functional groups like acetylamino and nitro groups .
Case Study 1: Antimicrobial Screening
A study evaluated several derivatives of thiazole-based compounds for their antimicrobial activity. Among them, those with nitro substitutions exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This highlights the potential of this compound as an antimicrobial agent.
Case Study 2: Anticancer Research
A recent investigation into small molecule inhibitors targeting specific kinases demonstrated that compounds with similar structural motifs could inhibit cancer cell proliferation effectively. The study emphasized the importance of the thiazole ring in enhancing biological activity . This suggests that this compound could be a promising lead compound for further development.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate involves its interaction with biological molecules. The nitro and azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The thiazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three key analogues:
Key Observations :
- The nitro-thiazolyl group in the target compound may confer higher metabolic stability than nitro-furyl derivatives due to sulfur’s electron-withdrawing effects.
Metabolic Pathways and Carcinogenicity
Prostaglandin Endoperoxide Synthetase-Mediated Activation
- FANFT: Metabolized via prostaglandin endoperoxide synthetase (PGHS), forming reactive intermediates that bind DNA and proteins, leading to bladder carcinogenesis in rats .
Tumor Promotion and Urinary Excretion
- Sodium saccharin and tryptophan promote FANFT-induced bladder cancer by altering urinary pH and volume . The target compound’s ester group may increase solubility, reducing crystal formation in urine and lowering carcinogenic risk .
Carcinogenicity Data
Analytical and Pharmacokinetic Properties
- HPLC Analysis : The target compound and its bromo-dinitrophenyl analogue are separable using reverse-phase HPLC with acetonitrile/water mobile phases, indicating moderate polarity .
- Molecular Weight and Solubility :
- Target Compound: Molecular weight = 406.4 g/mol; polar surface area ≈ 150 Ų (estimated).
- Bromo-dinitrophenyl Analogue: Molecular weight = 552.06 g/mol; higher lipophilicity due to bromo and nitro groups .
Biological Activity
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate, commonly referred to as a specific azo compound, has garnered interest in various fields, particularly in biomedical research and environmental studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18N6O5S
- CAS Number : 82463-26-1
- IUPAC Name : this compound
This structure features an azo group (-N=N-) which is characteristic of many dyes and can influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Azo Bond Reactivity : Azo compounds are known for their ability to undergo reductive cleavage, leading to the release of aromatic amines. These amines can interact with biological macromolecules, potentially causing mutagenic effects .
- Antimicrobial Properties : Some studies suggest that azo compounds exhibit antimicrobial activity. The nitro group in the thiazole moiety may contribute to this effect by generating reactive oxygen species (ROS), which can damage microbial cell structures .
- Cytotoxicity : Research indicates that certain azo dyes can induce cytotoxic effects in mammalian cells. The mechanisms often involve oxidative stress and apoptosis pathways triggered by the metabolites of the azo compounds .
Antimicrobial Activity
A study published in Environmental Science & Technology explored the antimicrobial properties of various azo dyes, including those similar to this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in textile and medical industries .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxicity towards human cell lines. A notable experiment involved treating human liver carcinoma cells with varying concentrations of the compound. The findings demonstrated a dose-dependent increase in cell death, attributed to oxidative stress mechanisms .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Environmental Impact
Research conducted on the environmental fate of azo compounds highlighted their persistence and potential toxicity in aquatic systems. The degradation products formed after microbial metabolism were shown to have varying degrees of toxicity, raising concerns about their ecological impact .
Risk Assessment and Regulations
The use of this compound is subject to regulatory scrutiny due to its potential health risks. The compound has been classified under various hazard lists due to its mutagenic properties . Regulatory bodies emphasize the need for careful handling and disposal practices to mitigate risks associated with exposure.
Q & A
Basic: What are the recommended synthetic routes for Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate, and how are intermediates validated?
Answer:
Azo coupling reactions are central to synthesizing this compound. Key steps include:
- Diazo formation : React 5-nitro-2-thiazolamine with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate the diazonium salt.
- Coupling reaction : Introduce the diazonium salt to a solution of the phenyl-beta-alaninate derivative (e.g., N-(5-acetylamino-2-methylphenyl)-beta-alaninate) in a buffered solvent (pH 6–8) to facilitate electrophilic substitution at the para position of the aromatic ring .
- Intermediate validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm intermediate structures using H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and FT-IR (azo bond stretching at ~1450–1600 cm⁻¹) .
Basic: How can spectroscopic techniques characterize the electronic properties of the azo-thiazole moiety in this compound?
Answer:
- UV-Vis spectroscopy : The π→π* transitions of the azo group (~450–500 nm) and nitro group (~300–350 nm) provide insights into conjugation effects. Solvent polarity (e.g., acetonitrile vs. ethanol) shifts absorption maxima due to solvatochromism .
- FT-IR : Confirm the presence of the azo bond (N=N stretch at ~1400–1600 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .
- C NMR : Assign carbons adjacent to the azo group (δ 120–140 ppm) and acetylated amine (δ 170–175 ppm) .
Advanced: How can reaction conditions be optimized to improve azo coupling efficiency and minimize byproducts?
Answer:
- Solvent selection : Use mixed solvents (e.g., toluene:water, 8:2) to stabilize diazonium salts and enhance coupling reactivity . Polar aprotic solvents (e.g., DMF) may increase electron-deficient aryl coupling rates.
- pH control : Maintain pH 6–8 during coupling to prevent diazonium salt decomposition. Buffers like sodium acetate/acetic acid are effective .
- Catalyst screening : Evaluate Na₂SO₃ () or Cu(I) salts to accelerate coupling while suppressing nitro reduction side reactions .
- Byproduct analysis : Use HPLC-MS to identify and quantify side products (e.g., hydrolyzed esters or reduced nitro groups) .
Advanced: What computational methods predict the reactivity of the azo-thiazole group in nucleophilic or electrophilic environments?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates susceptibility to electrophilic attack at the azo nitrogen .
- Electrostatic potential (ESP) maps : Identify electron-deficient regions (nitro group) and electron-rich zones (azo bond) to predict sites for nucleophilic/electrophilic interactions .
- MD simulations : Model solvation effects in aqueous or lipid environments to assess stability under biological conditions .
Environmental Impact: How to design experiments assessing the environmental fate of this compound in aquatic systems?
Answer:
- Abiotic degradation : Conduct hydrolysis studies at varying pH (3–9) and temperatures (20–40°C). Monitor degradation via LC-MS and identify products (e.g., nitro-reduction to amines or azo bond cleavage) .
- Biotic transformation : Expose the compound to microbial consortia (e.g., river sediment slurries) under aerobic/anaerobic conditions. Use C-labeling to track mineralization rates .
- Adsorption studies : Measure soil-water partition coefficients () using batch equilibration methods. Correlate with log (estimated via HPLC) to predict mobility .
Data Contradictions: How to resolve discrepancies in reported synthetic yields or stability across studies?
Answer:
- Yield variability : Compare solvent systems (e.g., ethanol vs. acetonitrile crystallization) and purification methods (e.g., column chromatography vs. recrystallization). shows yield differences (47–68%) due to steric hindrance in triazole formation .
- Stability conflicts : Replicate accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC purity checks. Contradictions may arise from residual solvents (e.g., acetic acid in ) accelerating decomposition .
- Statistical analysis : Apply ANOVA to evaluate the significance of factors like reaction time or catalyst loading across studies .
Interdisciplinary Approach: How to integrate synthetic chemistry and ecotoxicology for risk assessment?
Answer:
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., nitro vs. cyano groups in –8) with toxicity endpoints (e.g., LC₅₀ in Daphnia magna) .
- Metabolite profiling : Use high-resolution MS/MS to identify toxic transformation products (e.g., phenylenediamines from azo reduction) .
- Microcosm studies : Simulate real-world exposure by introducing the compound into aquatic mesocosms containing algae, invertebrates, and sediment. Monitor bioaccumulation via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
